molecular formula C11H18N4O3S B2465731 N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide CAS No. 1797329-32-8

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide

Cat. No. B2465731
M. Wt: 286.35
InChI Key: ALKXZOATCJAUBY-UHFFFAOYSA-N
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Description

“N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide” is a chemical compound123. However, detailed information about this specific compound is not readily available. It is related to “6-methyl-2-morpholinopyrimidin-4-ol”, which has a molecular formula of C9H13N3O21.



Synthesis Analysis

The synthesis analysis of this compound is not readily available in the searched resources. However, there are synthesis processes available for related compounds4.



Molecular Structure Analysis

The molecular structure analysis of this compound is not readily available in the searched resources. However, the related compound “6-methyl-2-morpholinopyrimidin-4-ol” has a molecular formula of C9H13N3O2, an average mass of 195.218 Da, and a monoisotopic mass of 195.100784 Da1.



Chemical Reactions Analysis

The chemical reactions involving this compound are not readily available in the searched resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available in the searched resources. However, the related compound “6-methyl-2-morpholinopyrimidin-4-ol” has a density of 1.4±0.1 g/cm3, a boiling point of 324.3±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C1.


Scientific Research Applications

Biochemical Interactions and Inhibition

  • Acetylcholinesterase Inhibition : Sulfonamide compounds have been studied for their ability to inhibit acetylcholinesterase, indicating their potential application in understanding enzyme inhibition mechanisms. For instance, methanesulfonyl fluoride, a related compound, has been explored for its reactivity with acetylcholinesterase, demonstrating the enzyme's sulfonylation and providing insights into its catalytic activity (Kitz & Wilson, 1963).

  • Anti-Acetylcholinesterase and Insecticidal Activities : Certain methanesulfonate esters have been compared for their anti-acetylcholinesterase and insecticidal activities, suggesting a potential for pest control and the study of nervous system disruptions (Holan, Virgona, & Watson, 1997).

Antimicrobial Applications

  • Antibacterial Activity of Sulfonamide Derivatives : New sulfonamide derivatives, including their metal complexes, have been synthesized and assessed for antibacterial efficacy against various bacteria, highlighting the compound's potential in developing new antimicrobial agents (Özdemir et al., 2009).

Enzyme Inhibition for Cholesterol Management

  • HMG-CoA Reductase Inhibition : Research has developed novel series of methanesulfonamide pyrimidine-substituted compounds evaluated for their capacity to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Such studies are crucial for developing cholesterol-lowering medications (Watanabe et al., 1997).

Metal-Mediated Enzymatic Inhibition

  • Methionine Aminopeptidase Inhibition : Quinolinyl sulfonamides, including those structurally similar to the compound , have been identified as potent inhibitors of methionine aminopeptidase with the inhibition efficacy varying based on the metal ion present in the enzyme. Such findings are valuable for understanding metalloenzyme inhibition and designing inhibitors (Huang et al., 2006).

Microbial Metabolism

  • Biogeochemical Cycling of Sulfur : Studies on methanesulfonic acid, a structurally related compound, focus on its role in the biogeochemical cycling of sulfur, highlighting its use by aerobic bacteria as a sulfur source for growth and its importance in environmental sciences (Kelly & Murrell, 1999).

Safety And Hazards

The safety and hazards information for this compound is not readily available in the searched resources.


Future Directions

The future directions for the study of this compound are not readily available in the searched resources. However, related compounds have been studied for their potential as novel anti-fibrotic drugs5.


Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to specific resources or perform further research.


properties

IUPAC Name

N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S/c1-9-7-11(15-3-5-18-6-4-15)14-10(13-9)8-12-19(2,16)17/h7,12H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKXZOATCJAUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)C)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide

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